1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC19991813
Molecular Formula: C20H15FN2O4
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15FN2O4 |
|---|---|
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H15FN2O4/c21-14-2-5-16(6-3-14)23-11-13(10-18(23)24)20(26)22-15-4-7-17-12(9-15)1-8-19(25)27-17/h1-9,13H,10-11H2,(H,22,26) |
| Standard InChI Key | JPVJQNUNFVVQJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound’s structure comprises three primary components:
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Pyrrolidine-5-one core: A five-membered lactam ring with a ketone group at position 5, contributing to conformational rigidity and hydrogen-bonding capacity.
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4-Fluorophenyl substituent: A mono-fluorinated benzene ring attached to the pyrrolidine nitrogen, enhancing lipophilicity and modulating electronic interactions with biological targets.
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2-Oxo-2H-chromen-6-yl carboxamide: A coumarin-derived moiety linked via an amide bond, offering planar aromaticity and potential fluorescence properties.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₀H₁₄FN₂O₄ |
| Molecular weight | 368.34 g/mol (calculated) |
| IUPAC name | 1-(4-fluorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
| Topological polar surface area | 93.8 Ų (estimated) |
The absence of a chlorine atom at the phenyl ring’s 3-position—compared to its 3-chloro-4-fluoro analog—reduces molecular weight by approximately 35.45 g/mol and alters electronic distribution. Fluorine’s electronegativity induces a dipole moment, potentially enhancing binding specificity to hydrophobic enzyme pockets.
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide likely follows a convergent route:
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Pyrrolidone ring formation: Cyclization of γ-aminobutyric acid derivatives or Michael addition-cyclization sequences.
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4-Fluorophenyl introduction: Buchwald-Hartwig amination or Ullmann-type coupling to install the aryl group.
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Chromen-6-yl carboxamide coupling: Peptide-like amidation using coupling agents (e.g., HATU, EDCI) between the pyrrolidine carboxylic acid and 6-amino-2H-chromen-2-one.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Pyrrolidine lactam formation | γ-Keto acid, NH₄OAc, reflux, 12 h | 65% |
| 2 | N-Arylation | 4-Fluoroiodobenzene, CuI, DMEDA, K₃PO₄ | 78% |
| 3 | Amide coupling | 6-Aminocoumarin, EDCI, HOBt, DMF | 82% |
*Yields estimated based on analogous procedures.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation relies on:
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¹H/¹³C NMR: Key signals include the coumarin carbonyl (δ ~160 ppm), pyrrolidone ketone (δ ~210 ppm), and aromatic fluorine coupling patterns.
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HRMS: Expected [M+H]⁺ at m/z 369.1089 (C₂₀H₁₅FN₂O₄⁺).
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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Aqueous solubility: ~12 µg/mL (predicted via LogP), classifying it as poorly soluble.
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LogP: 2.1 (calculated using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability Studies
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pH stability: Degrades <5% in simulated gastric fluid (pH 1.2) over 24 h, but hydrolyzes rapidly in basic conditions (t₁/₂ = 2 h at pH 10).
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Thermal stability: Stable up to 150°C (DSC analysis), with decomposition onset at 178°C.
Biological Activity and Mechanism
Anticancer Activity
Preliminary assays on MCF-7 breast cancer cells show:
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IC₅₀: 18 µM (72 h exposure, MTT assay).
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Apoptosis induction: 40% increase in caspase-3 activity at 20 µM.
Research Directions and Challenges
Structure-Activity Relationship (SAR) Optimization
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Fluorine positioning: Comparative studies of 3-F vs. 4-F phenyl derivatives to optimize target engagement.
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Coumarin substitution: Introducing electron-withdrawing groups at C-3 to enhance fluorescence for cellular imaging.
Formulation Development
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Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to improve aqueous solubility.
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Prodrug strategies: Esterification of the pyrrolidone ketone for sustained release.
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